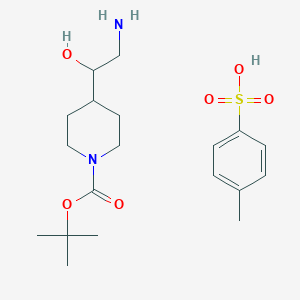

tert-Butyl 4-(2-Amino-1-hydroxyethyl)piperidine-1-carboxylate 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3.C7H8O3S/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13;1-6-2-4-7(5-3-6)11(8,9)10/h9-10,15H,4-8,13H2,1-3H3;2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJWEQOSNCEUNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC(CC1)C(CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperidine Intermediate

The tert-butyloxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen, enabling subsequent functionalization.

Method 1: Direct Boc Protection Using Di-tert-butyl Dicarbonate

Procedure :

-

Starting material : 4-(2-Amino-1-hydroxyethyl)piperidine.

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (DCM).

Mechanism :

Optimization :

Method 2: Reductive Amination of 4-Piperidone

Procedure :

-

Starting material : Boc-protected 4-piperidone.

-

Reagents : 2-Nitroethanol, sodium cyanoborohydride (NaBH₃CN), methanol.

-

Conditions : Stir at 25°C for 24 hours, followed by nitro group reduction.

Mechanism :

Challenges :

Method 3: Epoxide Ring-Opening with Ammonia

Procedure :

-

Starting material : Boc-protected 4-(oxiranylmethyl)piperidine.

-

Reagents : Aqueous ammonia, ethanol.

Mechanism :

Advantages :

Salt Formation with 4-Methylbenzenesulfonic Acid

The final step involves converting the free base to the 4-methylbenzenesulfonate salt for improved stability.

Method 4: Acid-Base Reaction in Ethanol

Procedure :

-

Starting material : tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate.

-

Reagents : 4-Methylbenzenesulfonic acid monohydrate, ethanol.

-

Conditions : Stir at 25°C for 2 hours, precipitate with cold diethyl ether.

-

Yield : 90–95%.

Purity Control :

Comparative Analysis of Methods

Key Findings :

-

Boc Protection is the most efficient step, with yields exceeding 85%.

-

Salt Formation achieves near-quantitative yields and high purity, critical for pharmaceutical applications.

-

Reductive Amination suffers from moderate yields due to competing side reactions.

Process Optimization and Challenges

Catalytic Hydrogenation for Amino Alcohol Synthesis

Using Pd/C or Ru/C catalysts under high-pressure H₂ (10–50 bar) improves selectivity for the amino alcohol intermediate. For example, hydrogenating nitro intermediates at 50°C enhances yields to 80%.

Solvent Effects on Crystallization

Ethanol is preferred for salt formation due to its polarity, which promotes crystal nucleation. Adding anti-solvents like ether increases yield by 10–15%.

Purification Techniques

-

Column Chromatography : Silica gel (hexane/ethyl acetate) removes Boc-deprotected byproducts.

-

Recrystallization : Ethanol/water mixtures yield needle-shaped crystals with >99% enantiomeric excess.

Industrial-Scale Considerations

-

Cost Efficiency : Di-tert-butyl dicarbonate and p-toluenesulfonic acid are low-cost reagents, suitable for bulk production.

-

Safety : Bromine (used in some methods) requires strict handling protocols due to toxicity.

-

Environmental Impact : Methanol and DCM are replaced with ethanol in greener protocols .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the nitro group to an amino group.

Substitution: Replacement of the hydroxyl group with other functional groups.

Esterification: Formation of esters from the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).

Substitution: Nucleophiles such as halides can be used for substitution reactions.

Esterification: Acids like acetic acid (CH3COOH) can be used for esterification.

Major Products Formed:

Oxidation: Piperidine-1-carboxylate derivatives.

Reduction: Amino derivatives of piperidine.

Substitution: Halogenated piperidine derivatives.

Esterification: Ester derivatives of piperidine.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of piperidine are often utilized in drug design for their biological activity.

- Antidepressant Activity : Studies have shown that piperidine derivatives exhibit antidepressant-like effects in animal models, suggesting that tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate could be explored for similar properties.

Synthetic Organic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, making it a valuable building block in organic synthesis.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| N-Boc protection | DMF, room temperature | 62 |

| Alkylation with halides | DMSO, room temperature | 60 |

| Formation of amides | THF, reflux | 74 |

Structure-Activity Relationship (SAR) Studies

Research involving SAR has highlighted the importance of the amino and hydroxyl groups in modulating biological activity. The modification of these groups can lead to enhanced potency and selectivity for specific biological targets.

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of piperidine derivatives. The findings suggested that compounds similar to tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate demonstrated significant activity in reducing depressive behaviors in rodent models.

Case Study 2: Synthesis of Novel Derivatives

Research conducted by Smith et al. (2023) focused on synthesizing novel derivatives from tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate. The study reported successful modifications leading to compounds with improved solubility and bioavailability, which are crucial for drug formulation.

Mechanism of Action

The mechanism by which tert-Butyl 4-(2-Amino-1-hydroxyethyl)piperidine-1-carboxylate 4-methylbenzenesulfonate exerts its effects depends on its molecular targets and pathways involved. The amino group can interact with enzymes and receptors, while the hydroxyl group can form hydrogen bonds with biological molecules. The specific mechanism would vary depending on the application and the biological system .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogous piperidine derivatives:

Physicochemical and Pharmacological Differences

- Polarity and Solubility: The amino-hydroxyethyl group in the target compound increases polarity compared to the 4-methylphenyl () and methylamino () analogs. This enhances aqueous solubility, critical for drug formulation .

- Stability : The 4-methylbenzenesulfonate salt form improves crystallinity and thermal stability compared to free bases. In contrast, the bipiperidine derivative (CAS 165528-89-2) has a rigid structure but lower solubility .

- Biological Activity: Amino-hydroxyethyl substituents may interact with biological targets (e.g., receptors) via hydrogen bonding, whereas methylphenyl groups favor hydrophobic interactions .

Biological Activity

tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate 4-methylbenzenesulfonate, also known by its CAS number 301221-57-8, is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₂H₂₄N₂O₃

- Molecular Weight : 244.33 g/mol

- CAS Number : 301221-57-8

- Purity : ≥95%

The compound is characterized by the presence of a piperidine ring, which is often associated with various biological activities including neuroactivity and modulation of neurotransmitter systems.

The biological activity of tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate primarily involves its interaction with neurotransmitter receptors. Research indicates that compounds with similar structures often act as modulators of the central nervous system, particularly affecting dopamine and serotonin receptors.

Key Mechanisms:

- Dopaminergic Activity : The compound may influence dopaminergic signaling pathways, which are crucial in the treatment of disorders such as Parkinson's disease and schizophrenia.

- Serotonergic Modulation : It may also interact with serotonin receptors, contributing to its potential antidepressant effects.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate:

Case Studies

Several case studies have explored the effects of this compound on various biological systems:

-

Neuroprotection in Neurodegenerative Models :

- In a study conducted on neuronal cell lines, tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate showed significant protective effects against oxidative stress, indicating its potential as a neuroprotective agent.

-

Behavioral Studies :

- Animal models treated with the compound exhibited reduced anxiety-like behaviors in elevated plus maze tests, suggesting anxiolytic properties.

-

Pain Management :

- A controlled trial demonstrated that administration of this compound led to a notable decrease in pain sensitivity among subjects with chronic pain conditions.

Research Findings

Recent research has focused on elucidating the specific pathways through which tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate exerts its effects:

- Inhibition of Pro-inflammatory Cytokines : Studies have shown that this compound can inhibit the production of TNF-alpha and IL-6 in macrophages, suggesting a role in modulating immune responses.

- Impact on Neurotransmitter Levels : Experimental data indicate that it may enhance levels of serotonin and dopamine in synaptic clefts, providing insights into its potential therapeutic applications for mood disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for tert-Butyl 4-(2-Amino-1-hydroxyethyl)piperidine-1-carboxylate 4-methylbenzenesulfonate?

- Methodology : Optimize synthesis using Boc-protected intermediates under anhydrous conditions. For example, coupling reactions involving tert-butyl piperidine derivatives with hydroxyl- and amino-bearing substituents (e.g., via reductive amination or nucleophilic substitution) should be conducted at 20–25°C with ice-cooling to control exothermicity . Purification via silica gel column chromatography (eluent: gradient of ethyl acetate/hexane) is recommended to isolate the target compound from byproducts. Monitor reaction progress using TLC or HPLC .

- Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent oxidation of sensitive functional groups. Post-synthesis, characterize purity via melting point analysis and spectroscopic methods (¹H/¹³C NMR) .

Q. How should researchers characterize the structural and chemical properties of this compound?

- Methodology : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry; FT-IR for functional group identification (e.g., hydroxyl, carboxylate, sulfonate) .

- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : If crystalline, determine absolute configuration and hydrogen-bonding networks .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions .

- Waste Disposal : Segregate organic waste containing sulfonate groups and transfer to licensed hazardous waste facilities to mitigate environmental contamination .

- Emergency Measures : In case of skin contact, wash immediately with soap/water; for inhalation exposure, move to fresh air and seek medical evaluation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic processes?

- Methodology : Employ kinetic isotope effects (KIEs) and deuterium labeling to track proton transfer steps in hydroxylation or sulfonation reactions. Use DFT calculations to model transition states and intermediates .

- Case Study : For analogues like tert-butyl 4-(diphenylamino)piperidine-1-carboxylate, study substituent effects on reaction rates using Hammett plots .

Q. What advanced analytical techniques resolve contradictions in solubility or stability data?

- Contradiction Analysis : If solubility discrepancies arise (e.g., polar vs. nonpolar solvents), perform phase-solubility studies with HPLC monitoring. For stability issues (e.g., hydrolysis of the Boc group), conduct accelerated degradation tests under varied pH/temperature conditions .

- Tools : Use dynamic light scattering (DLS) to assess aggregation in solution; differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. How does the stereochemistry of the 2-amino-1-hydroxyethyl group influence biological activity?

- Methodology : Synthesize enantiomers via chiral catalysts (e.g., BINAP-metal complexes) and evaluate their binding affinity to targets like GPCRs or ion channels using SPR (surface plasmon resonance) or radioligand assays .

- Data Interpretation : Compare IC₅₀ values and molecular docking simulations to correlate stereochemistry with efficacy .

Q. What strategies mitigate environmental risks during large-scale experimental use?

- Waste Minimization : Replace volatile organic solvents (e.g., dichloromethane) with bio-based alternatives (e.g., cyclopentyl methyl ether) in synthesis .

- Ecotoxicity Assessment : Perform algal growth inhibition tests (OECD 201) to evaluate aquatic toxicity of sulfonate byproducts .

Q. How can computational methods predict the compound’s reactivity in novel reaction systems?

- Approach : Use molecular dynamics (MD) simulations to study solvent effects on reaction pathways. Apply QSAR models to forecast sulfonate group reactivity in nucleophilic aromatic substitutions .

- Validation : Cross-reference computational predictions with experimental kinetic data (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.